Researchers often face multi-step protection/deprotection bottlenecks when using secondary amine pyrrolidine carboxylic acids, adding time and reducing yields. 1-Methylpyrrolidine-3-carboxylic acid (CAS 412281-11-9) eliminates this by providing a tertiary amine ready for direct amide coupling.
Procurement assurance: Consistent 97% purity, ambient shipping, and reliable stock for parallel synthesis workflows.
1-Methylpyrrolidine-3-carboxylic acid (CAS 412281-11-9) is a low-molecular-weight (129.16 g/mol), N-alkylated cyclic amino acid that serves as a highly efficient building block in pharmaceutical and lipid nanoparticle (LNP) synthesis[1]. Characterized by a tertiary amine and a carboxylic acid at the 3-position, it offers a topological polar surface area (TPSA) of 40.5 Ų [1]. Unlike secondary amine analogs, its fully substituted nitrogen allows for direct participation in amide coupling reactions without the need for prior protection steps[2]. This compound is primarily procured as a precursor for synthesizing ionizable lipids with tightly controlled pKa values, as well as a solubilizing moiety in the development of small-molecule kinase inhibitors [3].
Substituting 1-methylpyrrolidine-3-carboxylic acid with its unmethylated analog, pyrrolidine-3-carboxylic acid, introduces significant process inefficiencies by requiring N-Boc or N-Fmoc protection and subsequent deprotection, adding two synthetic steps and reducing overall yield[1]. Furthermore, substitution with positional isomers like 1-methylpyrrolidine-2-carboxylic acid (N-methylproline) fundamentally alters the spatial vector of the carboxylate; the 2-position induces a sharp beta-turn trajectory that sterically clashes within the linear binding clefts of target kinases [2]. In LNP development, replacing the 5-membered pyrrolidine ring with a 6-membered piperidine analog shifts the pKa of the tertiary amine, causing the formulated nanoparticles to fall outside the critical endosomal escape window of pH 5.6–7.1, thereby severely compromising nucleic acid delivery efficacy [3].
In the synthesis of ionizable lipids (e.g., PNI 135), 1-methylpyrrolidine-3-carboxylic acid is utilized as the cationic headgroup. When formulated into lipid nanoparticles, this specific headgroup achieves an experimental nanoparticle pKa in the highly targeted range of 5.6–7.1 [1]. In contrast, using non-targeted amine headgroups frequently results in LNP pKa values outside this narrow window, preventing protonation within the endosome and drastically reducing mRNA transfection efficiency [1].
| Evidence Dimension | Formulated LNP pKa |
| Target Compound Data | pKa 5.6–7.1 (targeted for endosomal escape) |
| Comparator Or Baseline | Non-targeted amine headgroups (pKa <5.5 or >7.5) |
| Quantified Difference | Maintains pKa strictly within the 5.6–7.1 threshold |
| Conditions | Nanoparticle formulation with structural lipids and mRNA |
Procuring this exact compound ensures the resulting ionizable lipids possess the precise protonation profile required for in vivo nucleic acid delivery.
Because 1-methylpyrrolidine-3-carboxylic acid features a tertiary amine, it can be directly coupled to complex anilines or amines in a single step to form target amides[1]. Procuring the unmethylated baseline, pyrrolidine-3-carboxylic acid, necessitates a 3-step sequence (N-protection, coupling, deprotection) [1]. This direct processability eliminates two synthetic steps, significantly improving throughput in library synthesis and reducing reagent waste.
| Evidence Dimension | Synthetic steps for amide formation |
| Target Compound Data | 1 step (direct coupling) |
| Comparator Or Baseline | Pyrrolidine-3-carboxylic acid (3 steps) |
| Quantified Difference | Eliminates 2 synthetic steps |
| Conditions | Standard EDCI/DMAP or HATU coupling conditions |
Eliminating protection/deprotection steps directly lowers manufacturing costs and accelerates the synthesis of pharmaceutical libraries.
In the development of JAK and IKK-beta kinase inhibitors, the 3-position of the carboxylic acid provides a linear extension vector that allows the N-methylpyrrolidine moiety to project into solvent-exposed regions without disrupting hinge-binding [1]. Using 1-methylpyrrolidine-2-carboxylic acid (N-methylproline) as a substitute introduces a sharp spatial turn adjacent to the basic nitrogen, creating severe steric clashes that can reduce target affinity [1]. The 3-substituted isomer maintains a TPSA of 40.5 Ų while adjusting the spatial fit to accommodate linear binding clefts [2].
| Evidence Dimension | Binding pocket spatial trajectory |
| Target Compound Data | Linear vector from the 3-position (TPSA 40.5 Ų) |
| Comparator Or Baseline | 1-Methylpyrrolidine-2-carboxylic acid (beta-turn inducer) |
| Quantified Difference | Avoids hinge-region steric clashing while maintaining polarity |
| Conditions | Kinase inhibitor scaffold optimization (e.g., JAK1/2/3) |
Selecting the 3-substituted isomer is critical for maintaining high binding affinity in linear kinase binding clefts.
Where this compound is the right choice: synthesizing novel cationic lipids (such as the PNI series). Its tertiary amine structure precisely tunes the LNP pKa to the 5.6–7.1 range, which is critical for endosomal escape and high transfection efficiency [1].
Where this compound is the right choice: acting as a terminal basic group in JAK, IKK-beta, and other kinase inhibitors. The 3-position linkage allows the basic nitrogen to reach solvent-exposed areas, improving aqueous solubility without compromising the drug's fit within the ATP-binding pocket [2].
Where this compound is the right choice: rapid amide couplings in parallel synthesis. Bypassing the protection/deprotection bottlenecks associated with secondary amine analogs makes it highly suitable for automated synthesis workflows [3].